molecular formula C19H22N6O3 B2810644 2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide CAS No. 844830-42-8

2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide

Cat. No.: B2810644
CAS No.: 844830-42-8
M. Wt: 382.424
InChI Key: ZCENDBUKXAHNLU-UHFFFAOYSA-N
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Description

2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

A crucial area of scientific research involving this compound is its synthesis and structural characterization. The creation of heterocyclic derivatives, as illustrated in the study by Banfield et al. (1987), demonstrates the formation of complex structures like N-(2-dimethylamino-4-oxo-7,8-diphenyl-4,6-dihydropyrrolo [1,2-a]pyrimidin-6-ylidene)acetamide through ketene action on specific guanidine derivatives. This process, supported by X-ray analysis, highlights the compound's potential as a precursor for further chemical investigations and its contribution to expanding the knowledge on heterocyclic chemistry Banfield, Fallon, & Gatehouse, 1987.

Antimicrobial and Antitumor Activity

Another significant area of application for this compound is in exploring its antimicrobial and antitumor potentials. Research by Bondock et al. (2008) on new heterocycles incorporating antipyrine moiety, including derivatives of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, shows promising antimicrobial properties. These compounds were synthesized and tested for their effectiveness against various microbial agents, indicating a potential for developing new therapeutic agents Bondock, Rabie, Etman, & Fadda, 2008.

Properties

IUPAC Name

2-[1,7-dimethyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-11-5-4-6-13(7-11)23-8-12(2)9-24-15-16(21-18(23)24)22(3)19(28)25(17(15)27)10-14(20)26/h4-7,12H,8-10H2,1-3H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCENDBUKXAHNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)N)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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